2,3-Phenazinediol

Description

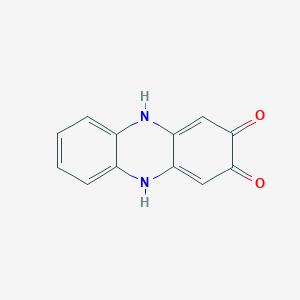

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

phenazine-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-11-5-9-10(6-12(11)16)14-8-4-2-1-3-7(8)13-9/h1-6,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPLITJCYDVORW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2,3 Phenazinediol

Established Synthetic Routes to 2,3-Phenazinediol Core Structures

The construction of the fundamental phenazine (B1670421) ring system can be achieved through several established synthetic pathways. These routes typically involve the formation of the central pyrazine (B50134) ring by connecting two aniline-type precursors or by reacting an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.

Condensation Reactions Involving Phenolic Derivatives

A primary route to hydroxyphenazines involves the condensation of phenolic compounds. One notable method is the reaction of isobenzofuroxan with phenolic substrates under alkaline conditions. This reaction proceeds through the formation of phenazine-di-N-oxide intermediates, which can then be reduced to the corresponding phenazinediol. Another general approach involves the condensation of o-phenylenediamines with 2,5-dihydroxy-1,4-benzoquinone (B104904) to yield this compound in high yields. researchgate.net The reaction of phenolic compounds with aldehydes or ketones in the presence of an acidic catalyst is also a known method for creating more complex phenolic structures, which can be precursors in phenazine synthesis. google.com These condensation reactions are fundamental in building the substituted phenazine core.

The reactivity of various phenolic precursors can influence reaction outcomes. For instance, the condensation of resorcinol (B1680541) with β-ketoesters proceeds efficiently due to the meta-positioning of the two hydroxyl groups. researchgate.net The choice of solvent and catalyst is also crucial; for example, lead dichloride has been used as an effective catalyst for the condensation of 1,2-dicarbonyl compounds with o-phenylenediamines under mild, room temperature conditions. scispace.com

Cyclocondensation Approaches from Substituted o-Phenylenediamines

The most general and widely applied method for synthesizing the phenazine skeleton is the cyclocondensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound, such as a diketone or a quinone, often under acidic conditions. vulcanchem.comresearchgate.net This versatile approach allows for the introduction of various substituents onto the phenazine core, depending on the substitution pattern of the starting materials.

For instance, the reaction of o-phenylenediamine with pyrocatechin, followed by oxidation, is a known route to the parent dihydrophenazine, which can be further oxidized to phenazine. wikipedia.org The reaction conditions can be mild, with some syntheses being carried out in ethanol (B145695) at room temperature, catalyzed by agents like lead dichloride, leading to high yields and short reaction times. scispace.comresearchgate.net The nature of the substituents on the o-phenylenediamine can affect the reaction rate; electron-withdrawing groups, for example, may slow down the reaction. scispace.com

Electrochemical Synthesis of Phenazine Derivatives Relevant to this compound

Electrochemical methods offer a sustainable and efficient alternative to traditional chemical synthesis. beilstein-journals.orgidw-online.de These techniques can provide access to phenazine derivatives under mild conditions, often avoiding the need for harsh reagents. researchgate.netresearchgate.net

Mechanistic Investigations of Electrochemical Oxidation Pathways (e.g., ECECC Mechanism)

The electrochemical synthesis of phenazine derivatives has been investigated through mechanistic studies. One such pathway is the ECECC (Electrochemical-Chemical-Electrochemical-Chemical-Chemical) mechanism. This has been demonstrated in the electrochemical oxidation of 2,3-dimethylhydroquinone (B130011) in the presence of o-phenylenediamines. researchgate.net In this process, the hydroquinone (B1673460) is first oxidized electrochemically to the corresponding quinone (E step). This quinone then undergoes a Michael addition reaction with the o-phenylenediamine (C step), followed by another electrochemical oxidation (E step) and subsequent condensation and cyclization reactions (CC steps) to form the final phenazine derivative. researchgate.netresearchgate.net This method has been successfully used to synthesize specific phenazine derivatives in good yields and high purity using a simple undivided cell with a carbon rod electrode. researchgate.net

Advanced Strategies for Regioselective and Nonsymmetric Functionalization

The biological activity and material properties of phenazine derivatives can be finely tuned by the precise placement of functional groups on the phenazine core. acs.org Therefore, the development of regioselective and nonsymmetric functionalization strategies is of great importance.

Alkylation and Alkoxylation of Hydroxyphenazines

The hydroxyl groups of this compound and other hydroxyphenazines can be functionalized through alkylation and alkoxylation reactions. scispace.com Alkylation can be achieved through nucleophilic substitution of a preformed phenazinediol with an alkyl halide. vulcanchem.com For the synthesis of nonsymmetrically substituted 2,3-dialkoxyphenazines, a multi-step approach is often employed. This can involve the Buchwald-Hartwig coupling of non-symmetrically substituted 4,5-dialkoxy-2-nitroanilines with 1-bromo-2-nitrobenzene (B46134) derivatives. The resulting bis(2-nitrophenyl)amine (B107571) is then reduced and undergoes tandem-like oxidation to yield the nonsymmetrically substituted phenazine. acs.org

Derivatization for Imidazole (B134444) Phenazine Formation

The synthesis of imidazole phenazine derivatives is a significant area of chemical synthesis, though it is important to note that the direct starting material for this transformation is typically 2,3-diaminophenazine, a close structural relative of this compound. The conversion of this compound to 2,3-diaminophenazine is a necessary precursor step for this reaction pathway.

The general scheme for this synthesis is as follows:

Step 1: Condensation: 2,3-Diaminophenazine reacts with a substituted aldehyde.

Step 2: Oxidative Cyclization: The resulting intermediate undergoes cyclization to form the fused imidazole ring. nih.gov

This synthetic route has been utilized to create a library of imidazole phenazine derivatives by varying the substituents on the benzaldehyde (B42025) starting material. nih.govresearchgate.net The structures of these synthesized compounds are typically confirmed using spectroscopic methods such as 1D and 2D NMR, FTIR, and HRMS. nih.gov

| Starting Material | Reagent | Key Process | Product Class | Source |

|---|---|---|---|---|

| 2,3-Diaminophenazine | Benzaldehyde Derivatives | Condensation and Oxidative Cyclization | Imidazole Phenazine Derivatives | nih.govresearchgate.net |

Synthesis of Phenazine N-Oxide Regioisomers

Phenazine N-oxides are crucial intermediates in the synthesis of hydroxylated phenazines like this compound. The primary route to this compound involves the formation of a phenazine-di-N-oxide precursor, which is then reduced.

The synthesis starts with the reaction of a benzofuroxan (B160326) (also known as 1,2-benzofuroxan or 2,1,3-benzoxadiazole-1-oxide) with a phenolic substrate under alkaline conditions. Specifically for this compound, the phenolic substrate is catechol (o-hydroxyphenol). This reaction, often referred to as the Beirut reaction, proceeds via several mechanistic steps: nih.gov

Deprotonation: An alkali metal alkoxide (e.g., KOH) deprotonates the hydroxyl groups of the catechol, increasing its nucleophilicity.

Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic nitrogen atoms of the benzofuroxan, leading to ring fusion.

Aromatization: The intermediate undergoes spontaneous dehydrogenation to yield the stable, planar 2,3-dihydroxyphenazine-di-N-oxide.

The regioselectivity of this reaction—that is, the specific placement of substituents on the final phenazine ring—is determined by the substitution pattern on the starting benzofuroxan and phenolic reagents. nih.gov For instance, using a monosubstituted benzofuroxan can lead to a mixture of 6- and 7-substituted quinoxaline (B1680401) 1,4-dioxide regioisomers, with the product ratio influenced by the electronic properties of the substituent. nih.govresearchgate.net A copper-catalyzed approach has also been developed for the regioselective synthesis of phenazine N-oxides from benzoxadiazoles and diaryliodonium salts. molaid.com The final step to obtain this compound is the reduction of the phenazine-di-N-oxide intermediate.

| Reactant 1 | Reactant 2 | Conditions | Intermediate Product | Final Product (Post-Reduction) | Source |

|---|---|---|---|---|---|

| Isobenzofuroxan | Catechol | Methanol (B129727), KOH, 25°C, 72 hr | 2,3-Dihydroxyphenazine-di-N-oxide | This compound |

Purification and Isolation Techniques for this compound Synthesized Materials

The purification of synthesized this compound and related phenazine derivatives is essential to remove byproducts, unreacted starting materials, and isomers to achieve high purity for subsequent analysis and applications. Common laboratory techniques for this purpose include recrystallization and column chromatography. nih.gov

Recrystallization is a widely used method for purifying crude solid products. mt.comyoutube.com For this compound, a sequential recrystallization from an ethanol/water mixture (1:3 v/v) has been shown to achieve greater than 95% purity. Another effective method involves recrystallization from a DMF/water mixture, which is particularly amenable to larger-scale production. orgsyn.org The principle of recrystallization relies on the difference in solubility of the desired compound and impurities in a given solvent system at different temperatures. youtube.com The crude product is dissolved in a minimum amount of hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor. youtube.com

Column Chromatography is another fundamental technique for the isolation and purification of phenazine compounds. asianpubs.orginfobibos.com.brekb.eg This method separates components of a mixture based on their differential adsorption to a stationary phase while a mobile phase flows through it. infobibos.com.br For phenazines, silica (B1680970) gel is a commonly used stationary phase. nih.govekb.eg

Key parameters in column chromatography include:

Stationary Phase: Silica gel (e.g., 60–120 mesh) is frequently used for purifying phenazine derivatives. ekb.eg

Mobile Phase (Eluent): The choice of solvent or solvent system is critical. For instance, ethyl acetate (B1210297) can be used as an eluent to isolate isomers. In other cases, a gradient system, such as petroleum ether/benzene (B151609), is employed to separate different phenazine products. asianpubs.org The progress of the separation is often monitored by Thin-Layer Chromatography (TLC). asianpubs.org

A typical procedure involves dissolving the crude extract, adsorbing it onto the silica gel, and eluting with a solvent system of increasing polarity to separate the compounds based on their affinity for the stationary phase. ekb.egnih.gov

| Technique | Details | Purpose | Source |

|---|---|---|---|

| Recrystallization | Solvent System: Ethanol/Water (1:3 v/v) or DMF/Water | Achieve high purity (>95%) of the final product. | orgsyn.org |

| Column Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Ethyl Acetate or Pet. Ether/Benzene | Isolate specific isomers and purify crude extracts. | asianpubs.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Phenazinediol

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. researchgate.netweebly.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. creative-biostructure.comwebassign.net For a molecule like 2,3-Phenazinediol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structural confirmation. researchgate.netipb.pt

The structural elucidation of complex heterocyclic compounds is greatly enhanced by employing a variety of NMR techniques. ipb.pt While 1D NMR spectra (¹H and ¹³C) offer initial information about the number and types of protons and carbons, 2D NMR experiments are crucial for assembling the complete molecular framework by revealing correlations between nuclei. researchgate.netemerypharma.com

¹H NMR: The proton NMR spectrum provides information on the chemical shift, integration (number of protons), and multiplicity (splitting pattern) for each unique proton in the molecule. emerypharma.comsavemyexams.com For this compound, one would expect distinct signals for the aromatic protons on the unsubstituted benzene (B151609) ring and the substituted ring, as well as signals for the hydroxyl protons.

¹³C NMR: This technique identifies all unique carbon atoms in the molecule. mdpi.com Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used in conjunction to differentiate between CH, CH₂, and CH₃ groups. emerypharma.com

2D Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. creative-biostructure.com It is invaluable for tracing the proton connectivity within the aromatic rings of the phenazine (B1670421) core.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. ipb.pt

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. ipb.pt It is critical for connecting the different fragments of the molecule, for instance, linking protons to the quaternary carbons of the phenazine skeleton.

Nuclear Overhauser Effect Spectroscopy (NOESY): A 2D NOESY experiment reveals through-space correlations between protons that are in close proximity, which is essential for determining stereochemistry and conformation. creative-biostructure.comipb.pt

The following table summarizes the key NMR experiments used for structural elucidation.

| NMR Experiment | Type | Information Provided | Relevance for this compound |

| ¹H NMR | 1D | Chemical environment and count of protons. savemyexams.com | Identifies aromatic and hydroxyl protons. |

| ¹³C NMR & DEPT | 1D | Chemical environment of carbon atoms. emerypharma.com | Identifies all unique carbons and their types (C, CH). |

| COSY | 2D | ¹H-¹H correlations through 2-3 bonds. creative-biostructure.com | Establishes proton connectivity within each aromatic ring. |

| HSQC / HMQC | 2D | ¹H-¹³C correlations through one bond. ipb.pt | Links specific protons to their directly attached carbons. |

| HMBC | 2D | ¹H-¹³C correlations through 2-3 bonds. ipb.pt | Connects the molecular fragments and confirms the overall carbon skeleton. |

| NOESY | 2D | ¹H-¹H correlations through space. creative-biostructure.com | Provides information on the 3D arrangement of the molecule. |

This table is interactive. You can sort and filter the data.

In practice, the low solubility of some phenazine compounds can make obtaining high-quality solution NMR spectra challenging. diva-portal.org In such cases, solid-state NMR may be required for characterization.

NMR spectroscopy is also a powerful technique for studying the three-dimensional structure and dynamic behavior of molecules in solution. rsc.orgdiva-portal.org Conformational analysis relies on the detailed interpretation of several NMR parameters.

Key parameters for conformational studies include:

Chemical Shifts (δ): The chemical shifts of both protons and carbons are sensitive to the local electronic environment, which is influenced by the molecule's conformation. Changes in conformation, for example through intramolecular hydrogen bonding involving the diol groups, would be reflected in the chemical shifts. mdpi.com

Coupling Constants (J): The magnitude of three-bond coupling constants (³J) is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. This relationship is fundamental for determining the geometry of flexible parts of a molecule.

Nuclear Overhauser Effect (NOE): The NOE is observed between nuclei that are close in space (<5 Å), regardless of whether they are connected through bonds. ipb.pt The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the nuclei, making it a highly sensitive probe of internuclear distances and, consequently, molecular conformation.

Variable temperature (VT) NMR studies can provide further insight into conformational dynamics. rsc.org By recording spectra at different temperatures, it is possible to observe changes in chemical shifts or the coalescence of signals, which can indicate the presence of multiple conformers in equilibrium. rsc.org

1D and 2D NMR Techniques for Structural Confirmation

Mass Spectrometry (MS) for Molecular Identification and Purity Assessment

Mass spectrometry is a primary analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound. uknml.comresearchgate.net For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming its molecular formula. acdlabs.com

The molecular formula of this compound is C₁₂H₈N₂O₂, corresponding to an exact mass of 212.0586 g/mol . nih.gov An HRMS analysis would provide a highly accurate mass measurement that can confirm this composition. acdlabs.com Standard electron ionization mass spectrometry (EI-MS) would show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns that can be used for structural confirmation.

While MS is excellent for identification, its use for purity assessment has limitations. The intensity of a signal in a mass spectrum does not always directly correlate with the concentration of the corresponding component in a mixture, as different compounds may have vastly different ionization efficiencies. uknml.com Therefore, MS is most effectively used for purity analysis when coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS). mdpi.com

The following table presents key mass spectrometry data for this compound. nih.gov

| Parameter | Value | Source |

| Molecular Formula | C₁₂H₈N₂O₂ | PubChem |

| Molecular Weight | 212.20 g/mol | PubChem |

| Monoisotopic Mass | 212.058577502 Da | PubChem |

| m/z Top Peak | 212 | PubChem |

| m/z 2nd Highest Peak | 184 | PubChem |

| m/z 3rd Highest Peak | 213 | PubChem |

This table is interactive. You can sort and filter the data.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. nih.gov This technique involves directing an X-ray beam at a single crystal of the compound and analyzing the resulting diffraction pattern. nih.gov The pattern of the diffracted spots provides information about the crystal's unit cell dimensions and symmetry, while the intensities of the spots are used to calculate an electron density map from which the molecular structure can be built and refined. nih.govrsc.org

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous data on:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Molecular Conformation: The exact three-dimensional shape of the molecule in the solid state, including the planarity of the phenazine ring system and the orientation of the hydroxyl groups.

Intermolecular Interactions: Detailed information on how the molecules pack in the crystal lattice, including hydrogen bonding (e.g., between the diol groups of adjacent molecules) and π-stacking interactions between the aromatic rings. rsc.org

While this technique provides unparalleled structural detail, its primary prerequisite is the ability to grow high-quality single crystals of the compound, which can be a significant challenge. rsc.org In cases where single crystals cannot be obtained, structure determination from powder X-ray diffraction data, often guided by solid-state NMR and computational modeling, can be an alternative approach. rsc.org

Advanced Optical Spectroscopy of this compound Derivatives

Optical spectroscopy, particularly fluorescence spectroscopy, investigates the interaction of light with molecules to probe their electronic properties. The phenazine core is known to be a part of many fluorescent molecules.

Fluorescence spectroscopy involves exciting a molecule with light at a specific wavelength (excitation) and measuring the light it emits at a longer wavelength (emission). edinst.com The difference between the excitation and emission maxima is known as the Stokes shift. researchgate.net

The fluorescence properties of phenazine derivatives are highly dependent on their substitution pattern and the surrounding environment, such as solvent polarity. researchgate.netnih.gov For derivatives of this compound, the following characteristics would be of interest:

Excitation and Emission Spectra: The excitation spectrum, which plots fluorescence intensity versus excitation wavelength, often resembles the absorption spectrum of the molecule. edinst.com The emission spectrum shows the distribution of emitted wavelengths. The shape and position of these spectra can be influenced by substituents on the phenazine core. researchgate.net For instance, some phenothiazine (B1677639) derivatives exhibit broad emission bands, which can be attributed to structural changes in the excited state. researchgate.net

Quantum Yield (ΦF): This parameter measures the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.

Fluorescence Lifetime (τ): This is the average time the molecule spends in the excited state before returning to the ground state.

Solvatochromism: This refers to the shift in spectral position (either absorption or emission) with a change in solvent polarity. researchgate.net Donor-acceptor substituted phenazine derivatives are likely to exhibit significant solvatochromism due to changes in their dipole moment upon electronic excitation.

Studies on related heterocyclic systems show that emission maxima can be tuned by the addition of suitable substituents. researchgate.net Electron-donating groups (like the hydroxyls in this compound) and electron-withdrawing groups can be used to modify the intramolecular charge transfer (ICT) character of the excited state, thereby altering the emission color and efficiency.

| Photophysical Property | Description | Influencing Factors |

| Excitation Maximum (λex) | Wavelength of maximum absorption leading to fluorescence. | Molecular structure, solvent. |

| Emission Maximum (λem) | Wavelength of maximum fluorescence intensity. edinst.com | Molecular structure, solvent polarity, temperature. researchgate.net |

| Stokes Shift | The energy difference between the maxima of the excitation and emission spectra. researchgate.net | Molecular rigidity, excited-state geometry changes, solvent relaxation. researchgate.net |

| Quantum Yield (ΦF) | Efficiency of light emission. | Molecular structure, solvent, temperature, presence of quenchers. |

This table is interactive. You can sort and filter the data.

Oxidation-Sensitive Fluorescence Studies

The fluorescence characteristics of this compound are intrinsically linked to its redox state, a feature common to many phenazine derivatives and quinone-like structures. The oxidation of the hydroxyl groups to a dione (B5365651) structure significantly alters the electronic properties of the conjugated π-system, which in turn modulates the compound's fluorescence emission. This sensitivity allows for the monitoring of redox processes and has implications for the use of such compounds as fluorescent probes for oxidative stress.

Detailed research into phenazine derivatives demonstrates a clear relationship between oxidation state and fluorescence behavior. For instance, many phenazines are highly fluorescent when in a reduced state but see this fluorescence quenched upon oxidation. Conversely, some systems are designed to be "turn-on" sensors, where a non-fluorescent precursor becomes highly fluorescent after an oxidative event.

A well-documented analogue is the oxidation of o-phenylenediamine (B120857), which leads to the formation of the intensely luminescent 2,3-diaminophenazine. nih.govnih.govarkat-usa.orgnih.gov This process serves as a classic example of oxidation-induced fluorescence. Similarly, studies on phenazine methosulfate (PMS) show distinct fluorescence properties for its oxidized and reduced forms. The oxidized PMS cation exhibits green fluorescence with an emission maximum (λem) at 526 nm, while its reduced form, methyl-phenazine (MPH), displays blue fluorescence with an emission maximum at 465 nm when excited by UV light. nih.govarxiv.orgresearchgate.net This shift from blue back to green fluorescence has been observed as the reduced form reoxidizes, highlighting the reversible, redox-dependent nature of the fluorescence. nih.govresearchgate.net

The oxidation of this compound to its corresponding dione form is expected to cause a significant shift in its emission spectrum or a substantial change in its fluorescence quantum yield. The diol form, being electron-rich, can be susceptible to fluorescence quenching through processes like photoinduced electron transfer (PET). Upon oxidation, the resulting dione may exhibit altered fluorescence due to changes in the energy of the HOMO-LUMO gap and the removal of the quenching pathway associated with the hydroxyl protons.

The table below summarizes the fluorescence characteristics of a representative phenazine redox system, illustrating the typical changes observed upon oxidation.

| Redox State | Compound | Excitation Wavelength (λex) | Emission Wavelength (λem) | Fluorescence Intensity |

| Oxidized | Phenazine Methosulfate (PMS) | 340 nm | 526 nm | Green Fluorescence |

| Reduced | Methyl-phenazine (MPH) | 340 nm | 465 nm | Blue Fluorescence |

| Oxidized | 2,3-Diaminophenazine (DAP) | ~380-488 nm | ~556 nm | Strong Yellow-Green |

This table is based on data for analogous phenazine compounds to illustrate the principle of oxidation-sensitive fluorescence. nih.govnih.govarxiv.orgresearchgate.net

This redox-dependent fluorescence makes compounds like this compound candidates for development as sensors. The ability to switch between fluorescent states through oxidation and reduction is a key feature for probing biological and chemical systems where reactive oxygen species are present.

Computational Chemistry and Molecular Modeling of 2,3 Phenazinediol

Density Functional Theory (DFT) Applications in Electronic Structure and Spectroscopic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a fundamental tool in computational chemistry for studying the electronic properties of molecules like 2,3-phenazinediol. scispace.com DFT calculations allow for the determination of the electronic ground state structure and have been applied to understand the electronic and spectroscopic characteristics of phenazine (B1670421) derivatives. scispace.commdpi.comnih.gov

Research employing DFT has focused on optimizing the atomic positions of phenazine-related compounds by minimizing the forces acting on the atoms. rsc.org These calculations provide detailed information about bond lengths and angles, which can be compared with experimental data from techniques like X-ray diffraction. rsc.org Furthermore, DFT is used to calculate the electronic band structure, identifying the valence band maximum (VBM) and conduction band minimum (CBM) to determine the energy gap. rsc.org Analysis of the partial densities of states through DFT reveals insights into orbital hybridization and the character of electronic states, which are crucial for understanding the molecule's reactivity and spectroscopic behavior. rsc.org For instance, in related heterocyclic systems, the nature of the frontier orbitals (HOMO and LUMO) has been shown to significantly influence the electronic properties. rsc.org

| Property | Computational Method | Finding | Reference |

|---|---|---|---|

| Optimized Geometry | Full potential linear augmented plane wave with GGA (PBE) | Provides bond lengths and angles in better agreement with solid-state experimental data than gas-phase calculations. | rsc.org |

| Electronic Band Structure | Engel–Vosko generalized gradient approximation (EV-GGA) | Determines the energy gap by locating the VBM and CBM. | rsc.org |

| Partial Density of States | Full potential calculations | Offers information on hybridization and orbital character of electronic states. | rsc.org |

| Spectroscopic Properties | DFT Calculations | Rationalizes the spectroscopic characteristics of phenazine derivatives. | mdpi.comnih.gov |

Prediction of Redox Behavior in Chemical and Biological Environments

Computational modeling, particularly using DFT, is instrumental in predicting the redox behavior of this compound. The redox properties of phenazine derivatives are of significant interest due to their potential applications in areas like aqueous redox flow batteries. rsc.orgnih.govresearchgate.net

Virtual screenings based on DFT calculations have been employed to investigate the redox potentials of a wide range of phenazine derivatives with various functional groups. nih.govresearchgate.net These studies have identified that the positions functionalized with multiple hydroxy groups are crucial for designing new anolytes. nih.govresearchgate.net By combining computational predictions with experimental techniques like cyclic voltammetry, researchers can guide the development of new molecules with desired redox potentials. nih.gov

Machine learning models, often assisted by DFT data, are also emerging as a powerful tool to predict the redox potentials of phenazine derivatives. chemrxiv.orgresearchgate.netchemrxiv.orgchemrxiv.org These models can be trained on a dataset of molecules with known redox potentials to rapidly screen large numbers of new compounds, accelerating the discovery of materials for applications such as green energy storage. researchgate.net

| Methodology | Application | Key Findings | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) Virtual Screening | Aqueous Redox Flow Batteries | Identified that functionalization with multiple hydroxy groups is key to designing new anolytes. | nih.govresearchgate.net |

| Combined DFT and Experimental (Cyclic Voltammetry) | Development of new anolytes | Guided the creation of a molecule with a record-low reversible redox potential. | nih.gov |

| DFT with Born-Haber Cycle | Alkaline Aqueous Organic Flow Batteries | Investigated redox potentials and solvation free energies to identify promising anolyte and catholyte candidates. | rsc.org |

| Machine Learning (DFT-assisted) | Virtual screening for Redox Flow Batteries | Developed models to accurately predict redox potentials, saving computational and experimental costs. | chemrxiv.orgresearchgate.netchemrxiv.org |

Molecular Docking and Interaction Analysis with Biomolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govdovepress.com This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. nih.govmdpi.com

For phenazine derivatives, molecular docking studies have been utilized to investigate their interactions with various protein targets. mdpi.com For example, computational studies on 2-phenazinamine derivatives have shown significant binding energies against BCR-ABL tyrosine kinase, suggesting their potential as inhibitors. mdpi.com The analysis of these interactions can reveal key binding modes, including hydrogen bonding and hydrophobic interactions, which are crucial for the biological activity of the compound. nih.govresearchgate.net

The insights gained from molecular docking and interaction analysis can guide the design of new derivatives with enhanced activity and specificity. mdpi.com By understanding the structure-activity relationships, researchers can modify the chemical structure of the lead compound to improve its binding affinity and efficacy. mdpi.com

| Compound Class | Biological Target | Computational Method | Key Findings | Reference |

|---|---|---|---|---|

| 2-Phenazinamine derivatives | BCR-ABL tyrosine kinase | Autodock 4.2 | Showed great binding energy, suggesting potential as inhibitors. | mdpi.com |

| General Ligands | Protein binding sites | Molecular Docking | Predicts ligand-target interactions at a molecular level. | nih.gov |

| Pro-drugs | Human carboxylesterase 2 (HCE2) | Molecular Docking and Molecular Dynamics | Studied binding modes to assess the likelihood of hydrolysis. | mdpi.com |

Computational Approaches for Structure Elucidation and Configuration Assignment (e.g., ECD, GIAO NMR, DP4+ Analysis)

The precise determination of a molecule's three-dimensional structure, including its relative and absolute configuration, is fundamental in chemistry. nih.gov For complex molecules like some phenazine derivatives, experimental techniques alone may not be sufficient for unambiguous structure elucidation. nih.govnih.gov Computational methods provide a powerful complement to experimental data for this purpose. nih.govnih.govresearchgate.netfrontiersin.org

A computational pipeline incorporating Electronic Circular Dichroism (ECD) and Gauge-Independent Atomic Orbital (GIAO) NMR calculations, coupled with a DP4+ probability measure, has been successfully developed and applied to diphenazine-based natural products. nih.govnih.govresearchgate.net This approach allows for the determination of relative and absolute configurations, as well as the positions of functional groups like phenols. nih.govnih.gov

The DP4+ analysis, an updated version of the DP4 method, uses Bayesian analysis of both scaled and unscaled calculated NMR chemical shifts to determine the most probable structure among a set of candidates. nih.govfrontiersin.orguca.edu.ar This has proven particularly useful in resolving structural ambiguities and even revising previously proposed structures of natural products. nih.govnih.govfrontiersin.org The combination of these computational tools is expanding the limits of structure elucidation for complex molecules. nih.govnih.govresearchgate.net

| Methodology | Application | Key Outcome | Reference |

|---|---|---|---|

| ECD and GIAO NMR with DP4+ | Structure revision and characterization of diphenazine (B80162) natural products | Determined relative and absolute configurations and phenol (B47542) positions. | nih.govnih.govresearchgate.net |

| DP4+ Analysis | Distinguishing between isomers of diphenazine-based molecules | Provided high probability scores for the correct isomer based on NMR data. | nih.govfrontiersin.org |

| ACD/Structure Elucidator | Structure elucidation of Geranylphenazinediol | Determined the structure using only NMR spectroscopic data. | acdlabs.comacdlabs.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr of 2,3 Phenazinediol Derivatives

Correlating Substitution Patterns with Biological Efficacy

Research into phenazine (B1670421) derivatives, particularly analogs like phenazine-5,10-dioxides, provides significant insight into the structure-activity relationships that are likely applicable to 2,3-phenazinediol. Studies on iodinin (B1496461) (1,6-dihydroxyphenazine-5,10-dioxide) and myxin (B609384) have shown that modifications to the phenazine core can enhance potency and selectivity. uio.no

Key findings from SAR studies on related phenazine and quinoxaline (B1680401) structures include:

Hydroxyl Group Functionalization : The O-functionalization of one of the two phenol (B47542) groups on the iodinin scaffold can be achieved without a loss of cytotoxic potency, while preserving selectivity towards leukemic cells over healthy cells. uio.no This suggests that one of the hydroxyl groups in this compound could potentially be modified to create prodrugs or alter solubility without sacrificing core activity.

Halogenation : The introduction of halogens at specific positions can significantly enhance biological activity. For instance, 7,8-dihalogenated carbamate-functionalized phenazine 5,10-dioxides show considerably enhanced potency compared to iodinin. uio.no In other phenazine series, a halogenated group at the C-6 position was found to remarkably improve activity against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, for related 2,3-disubstituted quinoxalines, the presence of chlorine or bromine was directly related to higher antitrypanosomal and antileishmanial activity. nih.gov

Other Functional Groups : The addition of an N-(methylsulfonyl) amide group at the C-4 position of the phenazine ring has been shown to improve antibacterial activity. nih.gov In studies of quinoxaline derivatives, activity was also directly related to the presence of methylsulfoxyl, methylsulfonyl, and amine groups. nih.gov

Lipophilicity and Cytotoxicity : In silico analysis used to guide the design of therapeutic agents has found correlations between lipophilicity and experimental cytotoxicity values, suggesting that modulating this property is a key aspect of optimizing activity. mdpi.com

The following table summarizes key SAR findings from phenazine and quinoxaline derivatives, which can inform the modification of the this compound scaffold.

| Derivative Class | Substituent & Position | Observed Effect on Biological Efficacy | Citation |

| Phenazine-5,10-dioxides | O-functionalization of one phenol group | Potency and selectivity are preserved | uio.no |

| Phenazine-5,10-dioxides | 7,8-dihalogenation | Considerably enhanced cytotoxic potency | uio.no |

| Phenazines | Halogen at C-6 position | Remarkably improved activity against MRSA | nih.gov |

| Phenazines | N-(methylsulfonyl) amide at C-4 | Improved antibacterial activity | nih.gov |

| Quinoxalines | Chlorine or Bromine atoms | Directly related to higher biological activity | nih.gov |

| Quinoxalines | Methylsulfoxyl or Methylsulfonyl groups | Directly related to higher biological activity | nih.gov |

Stereochemical Influence on Activity

Stereochemistry is a critical factor that dictates the efficacy, pharmacology, and safety of therapeutic agents. michberk.comijpsjournal.com While the core this compound structure is planar and achiral, the introduction of chiral centers, typically through substitution on the phenazine ring or on its functional groups, would result in stereoisomers (enantiomers and diastereomers). michberk.com

Although specific studies on the stereoisomers of this compound derivatives are not detailed in the reviewed literature, established principles of medicinal chemistry underscore its importance. For many classes of drugs, biological activity resides primarily in one stereoisomer, while the other may be less active or even contribute to undesirable effects. michberk.com The differential activity arises because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the various stereoisomers of a drug. ijpsjournal.com

Research on other chiral compounds has demonstrated that stereochemistry can have a profound impact on:

Target Binding : The three-dimensional arrangement of atoms is crucial for an optimal fit within a protein's binding site. One enantiomer will often have a much higher binding affinity than its mirror image. nih.gov

Cellular Uptake : The transport of a drug across cell membranes can be a stereoselective process, mediated by chiral transport proteins. This can lead to significant differences in the intracellular concentration, and therefore the observed biological activity, between isomers. nih.gov

Metabolism : Enzymes responsible for drug metabolism can exhibit stereoselectivity, leading to different metabolic rates and profiles for each isomer. nih.gov

Therefore, if chiral derivatives of this compound were to be developed, it would be essential to separate and evaluate the individual stereoisomers to identify the most active and safest form for further development.

Rational Design Principles for Optimized Phenazinediol-Based Agents

Rational drug design aims to develop new therapeutic agents based on a known biological target and an understanding of structure-activity relationships. nih.gov This approach moves beyond trial-and-error screening to a more focused, hypothesis-driven process. nih.gov For this compound, a rational design strategy would leverage SAR data and computational tools to create optimized derivatives.

Key principles for the rational design of phenazinediol-based agents include:

Scaffold-Based SAR Exploration : The initial design process would use the this compound core as a starting point. Insights from SAR studies (as detailed in section 6.1) would guide the selection of positions on the phenazine ring for modification and the types of functional groups to introduce to enhance potency and selectivity. uio.nonih.gov

Computational Modeling : In silico tools play a crucial role in modern drug design. mdpi.com Molecular docking can be used to simulate how different this compound derivatives bind to a specific biological target (e.g., an enzyme or receptor). This allows researchers to prioritize the synthesis of compounds predicted to have the highest binding affinity. nih.govmdpi.com

Optimization of Physicochemical Properties : A potent drug must also have favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion). A key design goal is to improve properties like solubility and cell membrane penetration. One proven strategy is the creation of prodrugs, such as the carbamate (B1207046) prodrugs of iodinin, which were designed to have enhanced potency and solubility. uio.no

Bioisosteric Replacement : This strategy involves replacing a functional group in the lead molecule (e.g., a phenol) with another group that has similar physical or chemical properties (a bioisostere) in order to improve metabolic stability or other properties. For example, a suitably arranged heterocycle with an NH group has been used as a metabolically stable isostere of a phenolic group in other therapeutic agents. nih.gov This principle could be applied to the hydroxyl groups of this compound to improve its drug-like properties.

By integrating these principles, researchers can systematically refine the structure of this compound to develop novel therapeutic candidates with superior efficacy and optimized profiles.

Advanced Applications of 2,3 Phenazinediol in Material Science and Biotechnology

Electrochemical Applications

The electrochemical properties of 2,3-Phenazinediol and its derivatives make them valuable in various systems that rely on electron transfer.

Redox Mediators in Bioelectrochemical Systems and Electron Transfer Facilitation

In bioelectrochemical systems (BESs), such as microbial fuel cells, phenazines like this compound function as redox mediators. They facilitate the transfer of electrons between microorganisms and electrodes, a process known as extracellular electron transfer (EET). frontiersin.orgnih.gov This mediation is crucial for the performance of BESs, which are used for applications like bioelectricity generation and wastewater treatment. nih.gov

Phenazines are well-suited for this role as they are small, lipid-soluble molecules that can pass through bacterial membranes. worktribe.com Their ability to undergo reversible oxidation-reduction reactions allows them to shuttle electrons effectively. nih.gov The redox potential of these mediators is a critical factor, with lower potential phenazines offering energetic gains in some systems. worktribe.comrsc.org The process generally involves the phenazine (B1670421) molecule being reduced within the bacterial cell and then re-oxidized at the electrode, facilitating current generation. core.ac.uk Research has shown that the presence of phenazines can enhance current outputs in microbial fuel cells. worktribe.com

Electrochemical Sensing and Biosensing Platforms

The ability of phenazine derivatives to participate in redox reactions is also harnessed in the development of electrochemical sensors and biosensors. vulcanchem.comnih.gov These platforms utilize the electrocatalytic properties of phenazine-based polymers and their composites with nanomaterials to detect various analytes. nih.gov The combination of redox polymers with materials like carbon nanomaterials or metal nanoparticles can lead to sensors with improved sensitivity and selectivity. nih.gov

These sensors operate by detecting changes in electrical signals, such as current or potential, that result from the interaction between the target analyte and the sensing platform. jpionline.org For instance, a biosensor might use an enzyme modified with a phenazine derivative to detect a specific substrate. The phenazine acts as a mediator, transferring electrons from the enzyme's active site to the electrode, generating a measurable signal. myu-group.co.jp The development of such sensors has applications in various fields, including medical diagnostics and environmental monitoring. frontiersin.orgnih.gov

| Application Area | Function of this compound Derivative | Key Research Finding |

| Bioelectrochemical Systems | Redox Mediator | Facilitates extracellular electron transfer, enhancing current production in microbial fuel cells. frontiersin.orgworktribe.com |

| Electrochemical Sensing | Electrocatalytic Component | Combined with nanomaterials, it creates sensitive and selective platforms for detecting analytes. nih.gov |

| Biosensors | Electron Transfer Agent | Mediates electron flow between an enzyme and an electrode for specific substrate detection. myu-group.co.jp |

Aqueous Organic Redox Flow Batteries

Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale energy storage, and phenazine derivatives are being explored as key components. nih.govrepec.org These batteries store energy in liquid electrolytes, and the performance is heavily dependent on the properties of the redox-active organic molecules. nih.govmdpi.com

Derivatives of this compound have been engineered to serve as stable and efficient anolytes (the negative electrolyte) in these batteries. For example, a study reported a phenazine derivative, 4,4'-(phenazine-2,3-diylbis(oxy))dibutyric acid (2,3-O-DBAP), which exhibited high solubility, a low redox potential, and excellent chemical stability. nih.gov A flow cell using this anolyte demonstrated a long lifespan and a low capacity fade rate. nih.gov Another approach involves modifying the phenazine structure to increase solubility and shift the redox potential to more favorable values. repec.org The goal is to develop materials that can operate efficiently in aqueous electrolytes, which are safer and more environmentally friendly than their non-aqueous counterparts. mdpi.com

Optical and Electronic Applications

The unique structure of this compound also lends itself to applications in optics and electronics, particularly in the development of sensors and semiconductor devices.

Fluorescent Sensors for Chemical Detection

Certain derivatives of this compound exhibit fluorescence, a property that can be exploited for chemical sensing. biosynth.com These fluorescent sensors work on the principle that the presence of a specific chemical analyte interacts with the sensor molecule, causing a change in its fluorescence intensity or color. rsc.org For example, a phenazine-based fluorescent sensor has been developed for the detection of formaldehyde. rsc.org

The design of these sensors often involves creating molecules that can selectively bind to the target analyte. nih.gov This binding event then triggers a change in the electronic structure of the phenazine derivative, altering its fluorescent properties. nih.gov This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective detection of the target substance. mdpi.com Such sensors have potential applications in environmental monitoring and medical diagnostics. nih.govrsc.org

| Sensor Type | Target Analyte | Principle of Detection |

| Formaldehyde Sensor | Formaldehyde | Change in fluorescence color or intensity upon interaction. rsc.org |

| Ion Sensor | Metal Ions (e.g., Al³⁺) | "Turn-on" fluorescence upon selective binding to the ion. nih.gov |

Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductors

The field of organic electronics utilizes organic compounds as the active components in devices like organic light-emitting diodes (OLEDs) and organic semiconductors. cas.org Phenazine derivatives are among the classes of organic materials being investigated for these applications. vulcanchem.com

In OLEDs, organic materials are used to generate light when an electric current is passed through them. The efficiency and color of the emitted light depend on the properties of the organic molecules used. rsc.org While direct application of this compound in commercial OLEDs is not widespread, the broader family of phenazine derivatives and other nitrogen-containing heterocyclic compounds are of interest in the development of new materials for OLEDs, including for the challenging blue light emission. frontiersin.orgscitechdaily.com

Organic semiconductors are materials that can be used to create electronic devices like transistors. cas.org Phenazines can function as n-type semiconductors, meaning they conduct negative charges (electrons). vulcanchem.com The properties of these organic semiconductors can be tuned by modifying their molecular structure, which can impact factors like solubility and charge transport characteristics. mdpi.com This tunability is a key advantage of organic semiconductors over their inorganic counterparts. cas.org

Liquid Crystal Formation and Mechanochromism

While direct studies on the liquid crystalline or mechanochromic properties of this compound are not extensively documented, the broader class of phenazine derivatives has demonstrated significant potential in these areas. The rigid, planar structure of the phenazine core is a key feature that can facilitate the formation of ordered, yet fluid, liquid crystalline phases.

Liquid Crystal Formation:

Research has shown that derivatives of phenazine can act as mesogens, the fundamental units of liquid crystals. wikipedia.org By attaching flexible side chains to the rigid phenazine core, scientists have successfully synthesized novel discotic liquid crystals. For instance, phenazine fused with a triphenylene (B110318) core has been shown to form a hexagonal columnar mesophase over a wide temperature range. rsc.org Similarly, phenanthro[b]phenazine and phenanthro[a]phenazine derivatives have been synthesized and observed to exhibit columnar liquid crystal phases. tandfonline.comtandfonline.com These materials are of interest for their potential in electro-optical applications due to their extended π-conjugated systems. rsc.org

The formation of such phases is dependent on the molecular geometry and intermolecular interactions. The general structure of molecules that form liquid crystals often consists of a rigid core and flexible terminal groups. wikipedia.orgresearchgate.net

Table 1: Examples of Phenazine Derivatives Exhibiting Liquid Crystalline Properties

| Phenazine Derivative Class | Type of Liquid Crystal Phase | Potential Application | Reference(s) |

| Phenazine Fused Triphenylene | Hexagonal Columnar | Electro-optical devices | rsc.org |

| Phenanthro[b]phenazine | Monotropic Columnar | Molecular electronics | tandfonline.com |

| Phenanthro[a]phenazine | Mesogenic over broad temperature range | Photoconducting materials | tandfonline.com |

| Dibenzo[a,c]phenazine Dimers | Columnar | Organic electronic devices | researchgate.net |

The potential for this compound to serve as a building block for liquid crystals lies in its core structure. Modification of the hydroxyl groups with various alkyl or other functional groups could lead to new mesogenic compounds with unique properties.

Mechanochromism:

Mechanochromism is a phenomenon where a material changes color in response to a mechanical stimulus, such as grinding or shearing. This property is highly sought after for applications in sensors, data storage, and security inks. researchgate.net The mechanism often involves a transition between different crystalline or amorphous states, which alters the electronic and, therefore, the photophysical properties of the material. nih.govchinesechemsoc.org

Again, while this compound itself has not been the focus of mechanochromism research, related phenazine compounds have shown promising results. A notable example is an axial chiral tetrachlorinated bisbenzo[a]phenazine which exhibits reversible mechanochromic behavior. nih.gov Grinding this material disrupts the weak intermolecular hydrogen bonds, causing a transformation from an ordered crystalline state to a disordered amorphous form, which is accompanied by a distinct color change. nih.gov

In another study, donor-acceptor-donor (D-A-D) molecules comprising a dibenzo[a,j]phenazine acceptor core linked to phenothiazine (B1677639) donors displayed tricolor-changing mechanochromic luminescence. researchgate.networktribe.comrsc.org The conformational flexibility of the phenothiazine units was identified as key to achieving this multi-color response. researchgate.networktribe.com

These findings suggest that the phenazine scaffold, which is the core of this compound, is a viable platform for designing novel mechanochromic materials. The hydroxyl groups on this compound could be functionalized to create derivatives with specific intermolecular interactions that are sensitive to mechanical stress.

Integration in Medical Materials and Diagnostic Devices

The inherent biological activity and electrochemical properties of phenazine compounds, including this compound, have spurred research into their integration into medical materials and diagnostic devices.

Medical Materials:

The antimicrobial properties of phenazines are well-documented. researchgate.net This makes them attractive candidates for developing antimicrobial coatings for medical devices to prevent infections associated with implants and catheters. nih.gov While research is ongoing, the goal is to create long-lasting, non-leaching surfaces that can reduce the risk of biofilm formation and the development of drug-resistant bacteria. nih.gov Polymers containing phenazine structures have been synthesized and are being explored for various high-performance applications, including those in medical equipment due to their thermal stability and other desirable properties. researchgate.netnih.gov The development of biocompatible materials is a critical aspect of this research, ensuring that any integrated compound does not cause adverse reactions in the body. mdpi.compkusz.edu.cnnih.govsamipubco.com

Diagnostic Devices:

Phenazines are redox-active molecules, meaning they can easily participate in electron transfer reactions. nih.gov This property is central to their application in electrochemical biosensors. tandfonline.comresearchgate.netresearchgate.net These sensors are analytical devices that can detect specific biological molecules, or biomarkers, which is crucial for diagnosing and monitoring diseases. nih.gov

Phenazine-modified electrodes have been successfully used to construct biosensors for a variety of analytes. tandfonline.comresearchgate.net For example, electrochemical biosensors have been developed for the real-time detection of phenazine virulence factors produced by the bacterium Pseudomonas aeruginosa, which can help in monitoring infections. nih.gov The mechanism of these sensors often involves the phenazine derivative acting as a redox mediator, facilitating the electrochemical detection of the target analyte at a lower potential, which increases the sensitivity and selectivity of the sensor. researchgate.netresearchgate.net

Table 2: Applications of Phenazine Derivatives in Diagnostic Sensing

| Application Area | Phenazine Role | Detected Analyte/Target | Reference(s) |

| Electrochemical Biosensors | Redox Mediator | Pyruvate, Acetate (B1210297), Mercury Salts | tandfonline.com |

| Pathogen Detection | Redox-active biomarker detection | Pseudomonas aeruginosa phenazines (PYO, PCA, PCN) | nih.gov |

| Optical Sensing | Fluorescent Probe | Various ions and molecules | rsc.org |

| Breath-based Diagnostics | Chemical Nanosensor Arrays | Volatile organic compounds for disease detection | frontiersin.org |

The ability to functionalize the phenazine core allows for the tuning of its redox potential and selectivity, making it a versatile platform for sensor development. rsc.org this compound, with its hydroxyl groups, offers sites for modification to create tailored sensor molecules for specific diagnostic applications, including wearable and point-of-care devices. mdpi.commdpi.com

Biosynthetic Pathways and Metabolic Engineering of Phenazines Relevant to 2,3 Phenazinediol

Microbial Biosynthesis of Phenazine (B1670421) Core Structures

The ability to synthesize phenazines is distributed across various bacterial phyla, most notably among Gram-negative Proteobacteria (e.g., Pseudomonas, Burkholderia, Pectobacterium) and Gram-positive Actinobacteria (e.g., Streptomyces, Brevibacterium). usm.edunih.govelifesciences.orgnih.gov Despite the phylogenetic diversity of the producing organisms, the central biosynthetic machinery is remarkably conserved. nih.govelifesciences.orgnih.gov

In virtually all known phenazine-producing bacteria, the synthesis of the basic tricyclic phenazine scaffold is orchestrated by a core set of genes, typically organized in a single operon designated phzABCDEFG. nih.govelifesciences.orgresearchgate.net This highly conserved gene cluster directs the synthesis of one of two primary phenazine precursors that serve as the foundation for all other derivatives: phenazine-1-carboxylic acid (PCA) or phenazine-1,6-dicarboxylic acid (PDC). usm.edunih.govelifesciences.orgresearchgate.netresearchgate.net PCA is the characteristic precursor in Pseudomonas species, while PDC is more commonly synthesized by Streptomyces and other bacterial groups. elifesciences.orgresearchgate.net

The formation of 2,3-Phenazinediol would necessitate subsequent modification of such a core phenazine structure. The initial production of the foundational phenazine ring is therefore the critical first step. The specific enzymes that later decorate this core, such as hydroxylases, determine the final structure of the phenazine derivative. usm.edu

| Bacterial Genus | Phylum | Primary Phenazine Core Produced | Reference |

|---|---|---|---|

| Pseudomonas | Proteobacteria | Phenazine-1-carboxylic acid (PCA) | nih.govelifesciences.orgresearchgate.net |

| Streptomyces | Actinobacteria | Phenazine-1,6-dicarboxylic acid (PDC) | nih.govelifesciences.org |

| Burkholderia | Proteobacteria | PCA | nih.gov |

| Pectobacterium | Proteobacteria | PCA | usm.edunih.gov |

| Brevibacterium | Actinobacteria | Not specified, but produces phenazines | nih.gov |

Key Enzymes and Intermediates in Chorismate-Derived Pathways

The biosynthetic route to the phenazine core begins with chorismic acid, a key branch-point intermediate of the shikimate pathway. nih.govnih.govresearchgate.netnih.govresearchgate.net The conversion of two molecules of chorismate into the tricyclic phenazine structure is a multi-step enzymatic cascade catalyzed by the proteins encoded by the phz operon. nih.govresearchgate.net

The initial steps involve the transformation of chorismic acid into a key intermediate, trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). usm.edumdpi.comnih.gov This process is catalyzed by three enzymes:

PhzE : An anthranilate synthase homolog, PhzE converts chorismic acid to 2-amino-2-deoxyisochorismic acid (ADIC). usm.edumdpi.comnih.govresearchgate.net

PhzD : This isochorismatase hydrolyzes ADIC to produce (5S,6S)-6-amino-5-hydroxy-1,3-cyclohexadiene-1-carboxylic acid, which subsequently rearranges to DHHA. usm.edunih.gov

PhzF : An isomerase that converts DHHA into the highly unstable aminoketone 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC). nih.govresearchgate.netresearchgate.netebi.ac.uk

Following the formation of the monomeric precursor, the subsequent steps involve dimerization and oxidation to form the aromatic phenazine ring system.

PhzA/B : These proteins, which can function as a complex, are thought to catalyze the crucial head-to-tail condensation of two molecules of the unstable AOCHC intermediate to form the initial tricyclic, non-aromatic phenazine structure. nih.govresearchgate.net

PhzG : A flavin-dependent oxidase that performs the final oxidative aromatization steps, leading to the stable phenazine core, either PCA or PDC. usm.edunih.govresearchgate.net

The synthesis of this compound would require additional enzymatic steps following the action of this core machinery, specifically the introduction of two hydroxyl groups onto the phenazine ring by tailoring enzymes such as monooxygenases or dioxygenases. usm.edu

| Gene | Enzyme | Function in Phenazine Biosynthesis | Reference |

|---|---|---|---|

| phzE | Anthranilate synthase homolog | Converts chorismic acid to 2-amino-2-deoxyisochorismic acid (ADIC). | usm.edumdpi.comnih.govresearchgate.net |

| phzD | Isochorismatase | Hydrolyzes ADIC to form trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). | usm.edumdpi.comnih.gov |

| phzF | Isomerase | Converts DHHA to 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC). | nih.govresearchgate.netresearchgate.netebi.ac.uk |

| phzA/B | Dimerization catalyst | Catalyzes the condensation of two AOCHC molecules to form the tricyclic scaffold. | nih.govresearchgate.net |

| phzG | Flavin-dependent oxidase | Performs the final oxidation/aromatization to yield PCA or PDC. | usm.edunih.govresearchgate.net |

| phzC | Type II DAHP synthase | In some bacteria, contributes to the precursor supply from the shikimate pathway. | mdpi.comnih.gov |

Genetic Engineering Strategies for Modifying Phenazine Production

Metabolic engineering provides powerful tools to manipulate phenazine biosynthetic pathways for the overproduction of known derivatives or the generation of novel ones, including this compound. Strategies generally focus on increasing precursor supply, redirecting metabolic flux, and introducing or modifying tailoring enzymes.

Another powerful approach is the targeted knockout of genes to redirect metabolism. In strains that produce multiple phenazine derivatives, deleting genes for specific modifying enzymes can lead to the accumulation of a single desired product. For instance, to produce PCA exclusively in a strain of P. chlororaphis that also makes 2-hydroxyphenazine (B1496473) (2-OH-PHZ), the hydroxylase gene phzO was knocked out. nih.gov A similar strategy could be envisioned for producing this compound, where introducing a specific dihydroxylase enzyme while knocking out other competing modification enzymes (e.g., other hydroxylases, methyltransferases) would be essential to ensure product specificity.

Furthermore, heterologous expression of phenazine biosynthetic gene clusters (BGCs) in well-characterized host organisms offers a platform for production and engineering. researchgate.net Using techniques like chassis-independent recombinase-assisted genome engineering (CRAGE), phenazine BGCs can be rapidly integrated into diverse bacterial species to identify superior production hosts. researchgate.net Such a platform could be used to express the core phz operon along with a specific hydroxylase to screen for efficient this compound production. Restoring a key gene like phzF in a mutant strain that accumulates the precursor DHHA is another effective method to channel the metabolic flow towards the final phenazine product. nih.gov

| Engineering Strategy | Description | Relevance to this compound Production | Reference |

|---|---|---|---|

| Precursor Pathway Enhancement | Overexpression of genes in the shikimate pathway to increase the supply of chorismic acid. | Increases the overall pool of precursors available for conversion into the phenazine core, potentially boosting final product titer. | nih.gov |

| Gene Knockout | Deletion of genes encoding competing pathways or negative regulators. For phenazines, this often involves removing genes for unwanted modifications (e.g., phzO hydroxylase). | Could be used to eliminate the formation of other hydroxylated or modified phenazines, directing metabolism specifically towards this compound. | nih.gov |

| Heterologous Expression | Transferring the phenazine biosynthetic gene cluster (BGC) into a new, optimized host organism (chassis). | Allows for the creation of a dedicated "cell factory" by co-expressing the core phz BGC with a specific hydroxylase for this compound synthesis in a clean background. | researchgate.net |

| Gene Restoration | Re-introducing a key biosynthetic gene (e.g., phzF) into a mutant strain that accumulates a specific intermediate (e.g., DHHA). | Can be used to restore the pathway in a highly engineered precursor-accumulating strain to maximize flux towards the final product. | nih.gov |

| Introduction of Tailoring Enzymes | Introducing novel genes, such as specific hydroxylases, to modify the phenazine core structure. | This is the most critical step for producing this compound, requiring the identification and expression of an enzyme capable of dihydroxylation at the C-2 and C-3 positions. | usm.eduuio.no |

Analytical Method Development for 2,3 Phenazinediol in Complex Matrices

Chromatographic Methodologies for Separation and Quantification

Chromatography, a powerful separation science, is central to the analysis of 2,3-Phenazinediol. scispace.com Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been utilized, often in tandem with mass spectrometry (MS) for definitive identification and quantification. mdpi.com The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)

High-performance liquid chromatography (HPLC) coupled with a fluorescence detector (FLD) is a highly sensitive and selective technique for the analysis of fluorescent compounds. measurlabs.com While this compound itself may possess some native fluorescence due to its aromatic structure, derivatization is often employed to enhance its fluorescent properties, thereby significantly improving detection limits. encyclopedia.pub

The separation is typically achieved on a C18 column, which is a common choice for reversed-phase chromatography. nih.gov The mobile phase composition, consisting of a buffer and an organic solvent, is optimized to achieve good resolution and peak shape. For instance, a gradient elution with a phosphate (B84403) buffer and methanol (B129727) can be used. mdpi.com The fluorescence detector is set to specific excitation and emission wavelengths that are optimal for the derivatized this compound, ensuring high selectivity and minimizing interference from other compounds in the matrix. uc.edu

A study on the determination of nitrofuran metabolites in pork muscle using HPLC-FLD after derivatization with 2-hydroxy-1-naphthaldehyde (B42665) demonstrated recoveries of over 92.3% with relative standard deviations (RSDs) of less than 8.5%. nih.gov This highlights the potential of HPLC-FLD for the accurate and precise quantification of analytes in complex biological samples. Similarly, a method for analyzing indoleamine neurotransmitters in sea lamprey plasma using HPLC-FLD showed good linearity and low limits of detection (LOD), although it was noted that UPLC-MS/MS provided more accurate and precise measurements. nih.gov

Table 1: HPLC-FLD Method Parameters for Analysis of Fluorescently Labeled Compounds

| Parameter | Value | Reference |

| Column | C18 (e.g., YMC-Pack Polymer C18) | nih.gov |

| Mobile Phase | Gradient elution with a buffer (e.g., Phosphoric Acid Buffer, 20 mM, pH 2.8) and an organic solvent (e.g., methanol) | mdpi.com |

| Flow Rate | Typically around 0.8 mL/min | mdpi.com |

| Column Temperature | 40°C | nih.govmdpi.com |

| Excitation Wavelength (λex) | Dependent on the fluorescent tag used (e.g., 450 nm for NBD-Cl derivatives) | mdpi.com |

| Emission Wavelength (λem) | Dependent on the fluorescent tag used (e.g., 540 nm for NBD-Cl derivatives, 463 nm for 2-hydroxy-1-naphthaldehyde derivatives) | nih.govmdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. rjptonline.org For non-volatile compounds like this compound, derivatization is necessary to increase their volatility and thermal stability, making them suitable for GC analysis. academicjournals.org This process involves converting the polar hydroxyl groups into less polar ether or ester groups.

The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. A capillary column, such as a DB-5, is often used for this purpose. f1000research.com The temperature of the GC oven is programmed to increase over time, allowing for the sequential elution of compounds with different volatilities. academicjournals.org

The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. This provides a unique "fingerprint" for each compound, allowing for its definitive identification. researchgate.net The abundance of specific ions can be used for quantification. GC-MS is a highly specific and sensitive technique that can provide both qualitative and quantitative information about the presence of this compound in a sample. rjptonline.orgf1000research.com

Table 2: Typical GC-MS Operating Conditions for Analysis of Derivatized Compounds

| Parameter | Value | Reference |

| Column | Fused-silica capillary column (e.g., DB-5) | f1000research.com |

| Carrier Gas | Helium | rjptonline.org |

| Injector Temperature | 250°C | rjptonline.org |

| Oven Temperature Program | Initial temperature of 50-60°C, ramped to a final temperature of 280-300°C | academicjournals.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV | rjptonline.org |

| Mass Analyzer | Quadrupole or Ion Trap | f1000research.com |

| Detector | Electron Multiplier | f1000research.com |

Chemical Derivatization Strategies for Enhanced Analytical Sensitivity

Chemical derivatization is a key strategy to improve the analytical performance of methods for detecting this compound. nih.gov By modifying the structure of the analyte, its physicochemical properties can be altered to enhance its detectability by various analytical instruments. thermofisher.com This can involve introducing a chromophore for UV-Vis detection, a fluorophore for fluorescence detection, or a charged group to improve ionization efficiency in mass spectrometry. nih.gov

Pre-column Derivatization for HPLC-FLD

Pre-column derivatization involves reacting the analyte with a derivatizing agent before it is injected into the HPLC system. This is a common approach to enhance the fluorescence of compounds that have weak or no native fluorescence. encyclopedia.pub For this compound, the hydroxyl groups are the primary targets for derivatization.

A variety of reagents can be used for this purpose. For example, 3-chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl) has been successfully used to derivatize phenols for HPLC-FLD analysis. The reaction is typically carried out in a buffered solution at a specific pH to ensure optimal reaction conditions. scirp.org Another common reagent is 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), which reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to form highly fluorescent derivatives. mdpi.com The choice of derivatizing agent depends on the specific functional groups present in the analyte and the desired analytical outcome. thermofisher.com

The derivatization reaction conditions, such as temperature, time, and reagent concentration, must be carefully optimized to ensure complete and reproducible derivatization. After the reaction is complete, the sample can be directly injected into the HPLC system for analysis.

On-Tissue Derivatization for Mass Spectrometry Imaging

Mass spectrometry imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules within a tissue section. mdpi.com However, the detection of certain molecules, including some phenazine (B1670421) derivatives, can be challenging due to low ionization efficiency or interference from the biological matrix. nih.gov On-tissue chemical derivatization (OTCD) is an emerging technique that addresses these challenges by modifying the target analytes directly on the tissue section prior to MSI analysis. nih.gov

This approach enhances the detection sensitivity by introducing a charged moiety or a readily ionizable functional group to the analyte. nih.govchemrxiv.org For this compound, derivatizing agents that react with hydroxyl groups can be applied to the tissue section. For instance, reagents like 1-(4-(aminomethyl)phenyl)pyridin-1-ium (AMPP) chloride can be used for the covalent charge-tagging of molecules containing carboxylic acid and aldehyde groups, and similar strategies could be adapted for hydroxyl groups. diva-portal.org

The derivatization reagent is typically sprayed onto the tissue section, followed by an incubation period to allow the reaction to proceed. After derivatization, a matrix-assisted laser desorption/ionization (MALDI) matrix is applied, and the tissue is analyzed by MSI. chemrxiv.org This technique has been shown to significantly improve the detection of various metabolites in tissue sections, providing a more comprehensive understanding of their spatial distribution. mdpi.com

Electrochemical Detection Methods for this compound and its Metabolites

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of redox-active compounds like phenazines. nih.gov These methods are based on measuring the current or potential changes that occur when an analyte undergoes an oxidation or reduction reaction at an electrode surface.

Various electrochemical techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), can be employed for the analysis of phenazine derivatives. nih.gov These techniques are particularly useful for studying the redox behavior of these compounds. For instance, SWV has been shown to be a sensitive method for the detection of phenazine metabolites produced by Pseudomonas aeruginosa. nih.gov

The development of novel electrode materials and configurations can further enhance the sensitivity and selectivity of electrochemical detection. nih.gov For example, nanopore electrode arrays (NEAs) have been used for the highly sensitive detection of phenazine metabolites. nih.gov Furthermore, modified electrodes, such as those incorporating polyoxometalates and graphene oxide, have been developed for the detection of other redox-active pollutants and their metabolites, demonstrating the potential for creating specific sensors for this compound. mdpi.com These sensors could provide a rapid and portable means of detecting this compound in various samples.

Q & A

Q. How can researchers optimize the synthesis of 2,3-Phenazinediol to improve yield and purity?

Methodological Answer: